6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine
Description
The compound 6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine features a fused bicyclic imidazo[1,2-a]pyrazine core. Key structural attributes include:
- 6-Methyl group: Enhances lipophilicity and may influence steric interactions.
- 8-Methylthio substituent: A sulfur-containing group that modulates electronic properties and metabolic stability.
- 3-Position substitution: A pyrazole ring protected by a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which improves synthetic handling and stability during reactions.
This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors where the imidazopyrazine scaffold is prevalent.
Properties
IUPAC Name |
trimethyl-[2-[[4-(6-methyl-8-methylsulfanylimidazo[1,2-a]pyrazin-3-yl)pyrazol-1-yl]methoxy]ethyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OSSi/c1-13-10-22-15(9-18-16(22)17(20-13)24-2)14-8-19-21(11-14)12-23-6-7-25(3,4)5/h8-11H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGZPODBNYIHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=N1)SC)C3=CN(N=C3)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Core Formation
Early methods suffered from poor regiocontrol, producing mixtures of 6- and 8-substituted isomers. Switching to directed ortho-metalation with LDA (lithium diisopropylamide) enabled selective functionalization at position 6.
Byproduct Mitigation
Thiolation at position 8 initially generated sulfoxide byproducts. Replacing O<sub>2</sub> with N<sub>2</sub> atmosphere and adding radical scavengers (e.g., BHT) reduced oxidation.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, NMP) improved Suzuki coupling yields but required post-reaction purification via silica gel chromatography (20% EtOAc/hexane).
Scalability and Industrial Feasibility
A patent-scale synthesis demonstrated scalability:
-
Batch Size : 25 mmol
-
Overall Yield : 67%
-
Purity : >99% (HPLC)
Critical factors for scale-up included:
-
Use of flow chemistry for exothermic steps (e.g., bromination).
-
Crystallization instead of column chromatography for final purification.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive conditions might modify the pyrazole or imidazo ring systems, potentially leading to a variety of reduced derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings or functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substitution Reagents: : Alkyl halides, aryl halides, and various nucleophiles
Major Products Formed
Depending on the reaction, major products could include oxidized or reduced forms of the original compound, as well as substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is C15H20N4OS , indicating the presence of various functional groups that contribute to its biological activity. The structure includes:
- A pyrazole ring, which is known for its diverse pharmacological properties.
- A trimethylsilyl ether, enhancing solubility and stability.
- An imidazo[1,2-a]pyrazine moiety, which may play a role in its interaction with biological targets.
Antiviral Properties
Another area of research focuses on antiviral applications. Pyrazole derivatives have shown activity against various viral pathogens. For example, modifications in the pyrazole structure can enhance antiviral properties, suggesting that 6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine could be explored for similar effects in future studies .
Antibacterial Activity
Emerging research indicates that pyrazine derivatives can possess antibacterial properties. A related study reported the antibacterial activity of synthesized triazolo[4,3-a]pyrazine derivatives against both Gram-positive and Gram-negative bacteria . Although specific data on the antibacterial efficacy of this compound is not yet available, its structural framework suggests potential for similar applications.
Research Reagent
This compound is primarily used as a research reagent in laboratories to explore various chemical reactions and biological assays. It is not approved for use in pharmaceuticals or food products but serves as a valuable tool in experimental settings .
Case Studies
Mechanism of Action
The compound's mechanism of action would depend on its specific application:
Molecular Targets: : It might interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: : It could modulate biochemical pathways, either by inhibiting or activating certain steps, leading to its observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Imidazopyrazine Core
Table 1: Structural Comparison of Imidazopyrazine Derivatives
Key Structural and Functional Insights
Benzyloxy groups at C8 (e.g., 4-trifluoromethoxy in 25g) may improve membrane permeability due to increased lipophilicity.
SEM Protection vs. N-Oxide (Target Compound vs. RB90740): The SEM group in the target compound contrasts with the N-oxide in RB90740 . While SEM aids synthetic stability, N-oxides are known to participate in bioreductive activation, a mechanism critical for RB90740’s hypoxia-selective cytotoxicity.
Sulfur vs. Oxygen Substituents :
- The target compound’s 8-methylthio group may confer resistance to oxidative metabolism compared to oxygen-based substituents (e.g., benzyloxy in 25g).
Biological Activity
6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that pyrazole derivatives have significant antimicrobial properties. For instance, studies have demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was evaluated using agar diffusion and broth microdilution methods, revealing promising results against various bacterial strains .
| Compound | Activity | Reference |
|---|---|---|
| 6-Methyl-8-(methylthio)-3-[...] | Antibacterial | |
| Pyrazole derivatives | Antifungal | |
| Pyrazole analogs | Antitubercular |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. One notable study evaluated the anti-inflammatory activity through the Human Red Blood Cell (HRBC) membrane stabilization method. The results indicated that certain pyrazole compounds could inhibit inflammatory mediators effectively .
Anticancer Activity
Several studies have reported the anticancer properties of pyrazole derivatives. For example, a series of compounds were tested for their antiproliferative effects on cancer cell lines using the MTT assay. The findings revealed that some derivatives exhibited significant growth inhibition in MCF-7 breast cancer cells with IC50 values comparable to established anticancer drugs .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole analogs of piperine | MCF-7 | 0.08 | |
| 6-Methyl-8-(methylthio)-3-[...] | Various cancers | - |
Case Studies
- Antimicrobial Study : A study published in the International Journal of Pharmaceutical Sciences Review and Research evaluated a series of pyrazole derivatives for their antimicrobial activity against common pathogens. The study found that modifications at the N1 position significantly enhanced antibacterial activity.
- Anti-inflammatory Evaluation : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced inflammation in carrageenan-induced paw edema models in rats, suggesting their potential as therapeutic agents for inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly used to construct the imidazo[1,2-a]pyrazine core in this compound?
- The imidazo[1,2-a]pyrazine scaffold is typically synthesized via cyclocondensation of 2-aminopyrazines with α-haloketones or α,β-unsaturated carbonyl compounds. For derivatives with bulky substituents (e.g., SEM-protected pyrazole), sequential functionalization is preferred to avoid steric interference. Key steps include:
- SEM protection : The pyrazole moiety is first protected using 2-(trimethylsilyl)ethoxymethyl (SEM) chloride under basic conditions to enhance solubility and reduce side reactions .
- Core assembly : Cyclization of intermediates using methods analogous to those in imidazo[1,2-a]pyridine synthesis, such as coupling 2-aminopyrazines with α-bromoketones .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- NMR spectroscopy : H NMR identifies proton environments (e.g., SEM-group protons at δ 3.5–5.0 ppm, methylthio singlet at δ 2.5 ppm). C NMR confirms quaternary carbons in the heterocyclic core .
- Mass spectrometry : High-resolution ESI-MS detects isotopic patterns and verifies molecular ion peaks (e.g., [M+H]) .
- IR spectroscopy : Confirms functional groups (e.g., C=S stretch at 600–700 cm for methylthio groups) .
Q. How can preliminary biological screening be designed for this compound?
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), referencing protocols for structurally related imidazo-pyrazines .
- Enzyme inhibition : Test against target enzymes (e.g., lanosterol-14α-demethylase for antifungal activity) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can synthetic yields be optimized for SEM-protected intermediates under steric hindrance?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve SEM-group incorporation by stabilizing transition states .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Data-driven adjustments : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2 equivalents of SEM-Cl) to compensate for steric bulk .
Q. What computational approaches predict binding affinity of derivatives to target enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., lanosterol-14α-demethylase, PDB: 3LD6). Focus on hydrogen bonding with the SEM group’s oxygen and hydrophobic interactions with the methylthio moiety .
- MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
- Free energy calculations : Apply MM-PBSA to rank derivatives by ΔG .
Q. How should contradictory biological activity data across substituent variations be resolved?
- SAR analysis : Systematically compare analogs (e.g., SEM vs. benzyl-protected pyrazoles) to identify critical pharmacophores. For example:
| Substituent (R) | Antifungal IC (µM) | LogP |
|---|---|---|
| SEM | 0.8 | 2.1 |
| Benzyl | 5.2 | 3.4 |
Q. What strategies improve solubility and stability of this compound in in vivo studies?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) at the SEM group’s oxygen, which are cleaved in vivo .
- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability, as demonstrated for related heterocycles .
- pH adjustment : Prepare citrate-buffered solutions (pH 4–5) to stabilize the methylthio group against oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
